Fmoc-D-Arg(Tos)-OH

Descripción general

Descripción

Fmoc-D-Arg(Tos)-OH is a derivative of the amino acid arginine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, while the tosyl group protects the side chain of arginine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Arg(Tos)-OH typically involves the following steps:

Protection of the Arginine Side Chain: The side chain of arginine is protected by reacting it with tosyl chloride in the presence of a base such as pyridine. This forms the tosyl-protected arginine.

Fmoc Protection: The amino group of the tosyl-protected arginine is then protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Reaction Conditions and Yields

The reaction conditions can significantly affect the yield and purity of Fmoc-D-Arg(Tos)-OH. Key parameters include:

-

Temperature: Typically maintained between 15-20°C during reactions.

-

pH Levels: Adjustments using sodium carbonate or hydrochloric acid are crucial for controlling reaction environments, particularly during deprotection and saponification stages.

-

Solvents: Common solvents include DMF (dimethylformamide) and THF (tetrahydrofuran), which facilitate solubility and reaction kinetics.

Kinetics and Stability

Research indicates that this compound demonstrates favorable stability in various solvents, with minimal degradation over time compared to other protecting groups like Boc or NO2 derivatives. For example, studies show that Fmoc-D-Arg(Pbf)-OH maintains high coupling efficiency (>99%) even after extended periods, indicating its robustness in solid-phase peptide synthesis .

Comparative Analysis of Protecting Groups

The choice of protecting groups can influence both the efficiency of peptide synthesis and the final yield of desired products. Below is a comparative table highlighting key aspects:

| Protecting Group | Stability | Reaction Kinetics | Coupling Efficiency |

|---|---|---|---|

| Fmoc | High | Moderate | >99% |

| Boc | Moderate | Fast | Low (due to side reactions) |

| Tos | High | Slow | Moderate |

| NO2 | Low | Fast | High initially, but prone to degradation |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Arg(Tos)-OH is primarily used in SPPS to synthesize peptides that incorporate D-arginine. The incorporation of D-amino acids can enhance the stability and bioavailability of peptides, making them valuable for therapeutic applications. D-peptides synthesized using this compound can be utilized to study structure-function relationships in biologically active peptides.

Drug Development

Research indicates that peptides containing D-arginine exhibit increased resistance to enzymatic degradation compared to their L-arginine counterparts. This property is particularly beneficial in drug development, where stability and bioavailability are critical for therapeutic efficacy. For example, D-peptides can be designed to mimic natural ligands, facilitating studies on protein-protein interactions and receptor binding.

Material Science

D-peptides synthesized with this compound can be utilized to create novel materials with unique properties, such as hydrogels suitable for drug delivery systems or tissue engineering applications. The ability to tailor the physical and chemical properties of these materials makes them ideal for various biomedical applications.

Comparative Analysis with Other Derivatives

The following table compares this compound with other common arginine derivatives used in peptide synthesis:

| Compound Name | Structure/Modification | Key Features |

|---|---|---|

| Fmoc-L-Arginine | L-isomer instead of D | Commonly used; natural form |

| Fmoc-D-Arg(Pbf)-OH | Uses Pbf protecting group | Different stability and reactivity profiles |

| Fmoc-D-Arg(Boc)-OH | Uses Boc protecting group | More prone to side reactions during synthesis |

| This compound | Uses Tos protecting group | Stable but susceptible to unwanted modifications |

The Tos protecting group provides a balance between stability and reactivity, making this compound a versatile choice for various peptide synthesis strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different research contexts:

- Peptide Stability : A study demonstrated that peptides synthesized with this compound exhibited significantly enhanced stability against proteolytic enzymes compared to those synthesized with L-arginine derivatives. This finding supports the use of D-peptides in therapeutic settings where prolonged activity is desired .

- Analgesic Potency : Research on opioid peptides has shown that incorporating D-arginine can lead to compounds with improved binding affinity to opioid receptors, enhancing their analgesic effects while reducing side effects associated with traditional opioids .

- Material Development : Investigations into hydrogels made from D-peptides containing this compound have revealed their potential for drug delivery applications, demonstrating controlled release properties that are advantageous for therapeutic use .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Arg(Tos)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tosyl group protects the side chain of arginine, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino and side chain groups are available for further reactions or interactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Arg(Tos)-OH, this compound has a Boc-protected lysine side chain.

Fmoc-Orn(Boc)-OH: This compound features an ornithine residue with a Boc-protected side chain.

Uniqueness

This compound is unique due to the presence of the tosyl-protected arginine side chain, which provides specific protection and reactivity characteristics. This makes it particularly useful in the synthesis of peptides that require the preservation of arginine’s side chain functionality.

Actividad Biológica

Fmoc-D-Arg(Tos)-OH, a derivative of D-arginine, is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group that influences its chemical properties and biological activity. The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides that can exhibit unique biological functions.

This compound is characterized by its stability during peptide synthesis, which is essential for constructing complex peptides. The Tos group provides protection to the amino group, allowing for selective reactions without interference from other functional groups. The synthesis typically involves:

- Protection : The amino group is protected using the Fmoc group.

- Tosylation : The guanidino side chain is modified with the Tos group.

- Coupling : The protected amino acid is coupled to other amino acids in the peptide chain.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzymatic Stability : Peptides synthesized with D-arginine derivatives like this compound tend to be more resistant to enzymatic degradation compared to those made with L-arginine. This property enhances their potential therapeutic applications, particularly in drug development where stability is crucial.

- Peptide Mimics : D-peptides synthesized from this compound can mimic natural ligands, making them useful in studying protein-protein interactions and receptor binding .

- Therapeutic Potential : Research indicates that peptides containing D-arginine may exhibit enhanced bioavailability and improved pharmacokinetic properties, making them candidates for therapeutic agents .

Applications in Research

This compound has been employed in various research contexts:

- Peptide Synthesis : It serves as a key building block for synthesizing bioactive peptides that can modulate biological pathways.

- Drug Development : Due to its stability, it is used in the design of peptides with potential therapeutic effects against various diseases.

- Material Science : D-peptides containing this compound are explored for creating novel materials with specific properties, such as hydrogels for drug delivery systems.

Comparative Analysis

The following table compares this compound with other derivatives of arginine used in peptide synthesis:

| Compound Name | Structure/Modification | Key Features |

|---|---|---|

| Fmoc-L-Arginine | L-isomer | Natural form; commonly used in peptide synthesis |

| Fmoc-D-Arg(Pbf)-OH | Pbf protecting group | Different stability and reactivity profiles |

| Fmoc-D-Arg(Boc)-OH | Boc protecting group | More prone to side reactions during synthesis |

| This compound | Tos protecting group | Stable; suitable for complex peptide synthesis |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited significant resistance to proteolytic enzymes, enhancing their therapeutic potential .

- Biomaterials : Research has shown that D-peptides derived from this compound can form stable hydrogels, which are promising for drug delivery applications due to their biocompatibility and controlled release properties.

- Protein Interaction Studies : Peptides incorporating this compound have been utilized to investigate protein-ligand interactions, providing insights into the mechanisms of action of various biological processes .

Propiedades

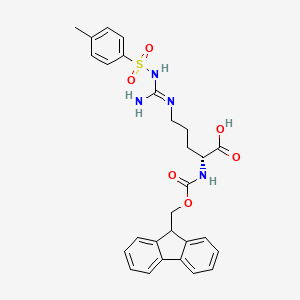

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRARHJPRLAGNT-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.